molecular formula C5H7BrN2S B1374050 2-Bromo-5-propyl-1,3,4-thiadiazole CAS No. 1343023-33-5

2-Bromo-5-propyl-1,3,4-thiadiazole

Cat. No.: B1374050
CAS No.: 1343023-33-5
M. Wt: 207.09 g/mol
InChI Key: AUCBBLFWWWNEJG-UHFFFAOYSA-N
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Description

2-Bromo-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the second position and a propyl group at the fifth position of the thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-5-propyl-1,3,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for regulating transcription elongation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9/Cyclin T1, inhibiting their activity . This inhibition leads to a decrease in transcription elongation, ultimately affecting gene expression. Additionally, the compound can interact with DNA, causing strand breaks and triggering cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2~8°C) . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to its degradation, reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its cytotoxic effects. Additionally, it can affect metabolic flux and alter metabolite levels, impacting cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis in cancer cells.

Preparation Methods

The synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-propyl-1,3,4-thiadiazole using bromine or a brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

2-Bromo-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-propyl-1,3,4-thiadiazole has several scientific research applications:

Properties

IUPAC Name

2-bromo-5-propyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCBBLFWWWNEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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